BenchChemオンラインストアへようこそ!

1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)

Salt selection Solid-state chemistry Pre-formulation

1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) (CAS 1185063-46-0) is a tris(tosylate) salt of a 1,4-diazepane heterocycle N-substituted with a 3-pyridinylmethyl group. The compound belongs to the ChemBridge CORE screening library and is distributed through the Sigma-Aldrich AldrichCPR collection (product code CBR00738) for early discovery research.

Molecular Formula C32H41N3O9S3
Molecular Weight 707.87
CAS No. 1185063-46-0
Cat. No. B2509404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)
CAS1185063-46-0
Molecular FormulaC32H41N3O9S3
Molecular Weight707.87
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CN=CC=C2
InChIInChI=1S/C11H17N3.3C7H8O3S/c1-3-11(9-13-4-1)10-14-7-2-5-12-6-8-14;3*1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,9,12H,2,5-8,10H2;3*2-5H,1H3,(H,8,9,10)
InChIKeyKWPLTHBDKWRXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) (CAS 1185063-46-0): Compound Identity, Chemical Class, and Procurement Context


1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) (CAS 1185063-46-0) is a tris(tosylate) salt of a 1,4-diazepane heterocycle N-substituted with a 3-pyridinylmethyl group [1]. The compound belongs to the ChemBridge CORE screening library and is distributed through the Sigma-Aldrich AldrichCPR collection (product code CBR00738) for early discovery research . With a molecular formula of C₃₂H₄₁N₃O₉S₃ and a molecular weight of 707.9 g/mol, the triple tosylate salt form distinguishes it from the corresponding free base (1-(3-pyridinylmethyl)-1,4-diazepane, CAS 874814-64-9, MW 191.27 g/mol) and from alternative salt forms available commercially [1][2]. The compound is supplied as a solid, typically at ≥95% purity (HPLC or GC), and is intended exclusively for research and development use as a synthetic intermediate or screening compound in pharmaceutical discovery programs .

Why 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) Cannot Be Casually Substituted with In-Class Analogs


The 1,4-diazepane scaffold bearing a pyridinylmethyl substituent exists as three regioisomers (2-, 3-, and 4-pyridinylmethyl), each exhibiting distinct computed physicochemical properties that preclude interchangeable use in research protocols . The tris(4-methylbenzenesulfonate) salt form of the target compound carries three equivalents of p-toluenesulfonic acid, resulting in a molecular weight 3.7-fold greater than the free base (707.9 vs. 191.27 g/mol) and fundamentally altered hydrogen-bonding capacity (4 HBD, 12 HBA vs. 1 HBD, 3 HBA), topological polar surface area (216 Ų vs. approximately 28 Ų), and solid-state handling characteristics versus the free base or mono-/di-hydrochloride alternatives [1][2]. The 3-pyridinylmethyl substitution pattern places the pyridine nitrogen at a meta orientation relative to the methylene linker—a geometry that cannot be replicated by the 2-pyridinylmethyl (boiling point of free base: 294.9±30.0 °C) or 4-pyridinylmethyl (boiling point of free base: 312.2 °C) isomers, each of which presents the pyridine nitrogen in a distinct spatial position with different electron density distribution and potential for coordination or hydrogen-bonding interactions . These differences are not cosmetic: in the structurally related 1-(pyridin-3-yl)-1,4-diazepane series, even subtle substituent modifications produced agonist efficacies at the α4β2 nicotinic acetylcholine receptor ranging from 21% to 76%, demonstrating that small structural perturbations in this chemotype translate into large functional differences [3].

Quantitative Evidence Guide: Differential Properties of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) vs. Closest Analogs


Tris(tosylate) Salt Form vs. Free Base: Molecular Weight, Hydrogen-Bonding Capacity, and Polar Surface Area Differentiation

The tris(4-methylbenzenesulfonate) salt (MW 707.9 g/mol) carries three equivalents of p-toluenesulfonic acid per mole of 1-(3-pyridinylmethyl)-1,4-diazepane, yielding a 3.70-fold increase in molecular weight relative to the free base (MW 191.27 g/mol) [1][2]. This salt form provides 4 hydrogen bond donors (vs. 1 for the free base), 12 hydrogen bond acceptors (vs. 3), and a topological polar surface area of 216 Ų (vs. approximately 28 Ų for the free base) [1][2]. For procurement decisions, these values translate into a crystalline solid with fundamentally different solubility, hygroscopicity, and handling characteristics compared with the free base or the more commonly encountered hydrochloride salts of 1,4-diazepane derivatives .

Salt selection Solid-state chemistry Pre-formulation

Positional Isomer Differentiation: 3-Pyridinylmethyl vs. 2- and 4-Pyridinylmethyl Tris(tosylate) Salts on Boiling Point and Physicochemical Properties

Among the three regioisomeric tris(tosylate) salts available from commercial screening libraries, the free base forms exhibit distinct computed boiling points that reflect differences in intermolecular interactions traceable to pyridine nitrogen position: the 3-pyridinylmethyl isomer has a predicted boiling point of 310.8±32.0 °C, compared with 294.9±30.0 °C for the 2-pyridinylmethyl isomer and 312.2 °C for the 4-pyridinylmethyl isomer . The 2-isomer also exhibits a lower predicted enthalpy of vaporization (53.5±3.0 kJ/mol) than the 3-isomer. These differences persist in the salt forms and can affect distillation behavior, sublimation characteristics, and thermal stability during storage and experimental manipulation . The positional isomer selection is critical when the pyridine nitrogen orientation influences target binding: in the structurally cognate 1-(pyridin-3-yl)-1,4-diazepane agonist series at α4β2 nicotinic receptors, agonist efficacy varied from 21% to 76% depending on substituent identity and geometry [1].

Regioisomer comparison Physicochemical profiling Purification optimization

Lipophilicity Differentiation Among Positional Isomers: XLogP3 and ACD/LogP Comparison

The free base of the target compound exhibits a computed XLogP3 of 0.3, reflecting the contribution of the 1,4-diazepane ring (two basic nitrogen centers) and the moderately lipophilic pyridine ring connected via a methylene spacer [1]. The 2-pyridinylmethyl isomer has a reported ACD/LogP of 0.20, while the estimated Log Kow (KOWWIN v1.67) for the 2-isomer is 0.07 . The slightly higher computed lipophilicity of the 3-pyridinylmethyl regioisomer (XLogP3 0.3 vs. ~0.2 for the 2-isomer) may translate into marginally improved passive membrane permeability, although this inference requires experimental validation [1]. Water solubility for the free base form is estimated at approximately 1×10⁶ mg/L (WSKOW v1.41 estimate), reflecting the ionizable nature of the diazepane nitrogens at physiological pH .

Lipophilicity ADME prediction Permeability

Vendor-Dependent Quality Specifications: Purity and Analytical Characterization Gap

The compound is available from multiple suppliers with varying purity specifications and analytical characterization levels. The AldrichCPR distribution through Sigma-Aldrich (CBR00738) explicitly states that Sigma-Aldrich does not collect analytical data for this product and the buyer assumes responsibility for identity and purity confirmation . In contrast, independent suppliers such as SynHet offer the compound at >99% purity with available analytical methods including HPLC, GC-FID, MS, NMR, FTIR, and elemental analysis . ChemicalBook listings indicate 95% purity (HPLC or GC) from certain suppliers with pack sizes of 1G, 5G, and 10G . The MolCore listing specifies NLT 98% purity with ISO certification compliance for global pharmaceutical R&D and quality control applications . These quality specification differences are critical for procurement decisions: a researcher requiring analytically validated material for quantitative pharmacology should select a supplier providing full characterization data, while the AldrichCPR channel may suffice for qualitative screening purposes where compound identity can be confirmed post hoc.

Quality assurance Procurement specification Analytical characterization

Scaffold Biological Relevance: 1,4-Diazepane and Pyridinylmethyl Motifs as Privileged Pharmacophores

The 1,4-diazepane scaffold with pyridinyl substitution is a validated pharmacophore across multiple therapeutic target classes. The closely related 1-(pyridin-3-yl)-1,4-diazepane core (note: direct N-pyridyl bond, not methylene-linked as in the target compound) has yielded α4β2 nicotinic acetylcholine receptor partial agonists with Ki values of 0.5–51.4 nM and negligible affinity for α3β4 and α7 subtypes [1]. Separately, 1,4-diazepane derivatives have been developed as T-type calcium channel blockers with selectivity over hERG and N-type calcium channels and favorable pharmacokinetic characteristics [2], and as pyridyl diazepane antimalarial leads with IC₅₀ of 0.53 μM against P. falciparum active against resistant strains [3]. While the target compound 1-(3-pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) itself lacks published direct biological activity data, its scaffold places it at the intersection of these active chemotypes, and the methylene linker between the pyridine and diazepane rings introduces an additional degree of rotational freedom (5 rotatable bonds in the salt vs. 2 in the free base scaffold) that may confer distinct conformational sampling compared with the direct N-linked analogs [4].

Medicinal chemistry Nicotinic acetylcholine receptors Calcium channel blockers

Recommended Research and Industrial Application Scenarios for 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) (CAS 1185063-46-0)


High-Throughput Screening Library Augmentation with a Structurally Defined Tris(tosylate) Salt Chemotype

The compound, sourced through the ChemBridge CORE library (AldrichCPR CBR00738), is suitable for augmenting diversity-oriented screening collections where the tris(tosylate) salt form provides a well-defined, crystalline solid amenable to automated compound handling and DMSO solubilization . Procurement from suppliers offering >99% purity with full analytical characterization (HPLC, NMR, MS) is recommended when the compound will be used in quantitative high-throughput screens, as the 4% purity gap between 95% and >99% specifications can introduce systematic concentration errors in dose-response determinations .

Structure-Activity Relationship Exploration Across Pyridinylmethyl Regioisomers

The 3-pyridinylmethyl isomer occupies a distinct position in the regioisomeric series (2-, 3-, and 4-pyridinylmethyl), with a free base boiling point of 310.8±32.0 °C that is intermediate between the 2-isomer (294.9±30.0 °C) and 4-isomer (312.2 °C) . This property can be exploited in comparative SAR studies where the meta-pyridine orientation is hypothesized to confer specific hydrogen-bonding or metal-coordination geometries that differ from the ortho- and para-substituted analogs. The tris(tosylate) salt form ensures equivalent counterion stoichiometry across a regioisomeric panel when all three isomers are procured in the same salt form, eliminating counterion identity as a confounding variable .

Computational Chemistry and Molecular Modeling with Experimentally Verifiable Physicochemical Parameters

The compound provides a useful test case for computational models of salt-form physicochemical properties. The computed parameters for both the free base (MW 191.27, XLogP3 0.3, 1 HBD, 3 HBA) and the tris(tosylate) salt (MW 707.9, 4 HBD, 12 HBA, TPSA 216 Ų) are available from PubChem, enabling validation of in silico predictions of solubility, permeability, and formulation behavior against experimental measurements . The 2-pyridinylmethyl isomer (ACD/LogP 0.20) and the 4-pyridinylmethyl isomer serve as built-in comparators for assessing the predictive accuracy of LogP algorithms across regioisomeric series .

Medicinal Chemistry Lead Generation Targeting Nicotinic Acetylcholine Receptors, T-Type Calcium Channels, or Malaria Parasites

Although the target compound itself lacks published direct biological activity data, the 1-(pyridin-3-ylmethyl)-1,4-diazepane scaffold is structurally cognate to validated pharmacophores: 1-(pyridin-3-yl)-1,4-diazepane derivatives have demonstrated α4β2 nAChR Ki values of 0.5–51.4 nM ; 1,4-diazepane compound 4s showed T-type calcium channel blockade with selectivity over hERG ; and the pyridyl diazepane series produced antimalarial leads with P. falciparum IC₅₀ of 0.53 μM . The methylene linker in the target compound introduces additional conformational flexibility (5 rotatable bonds in the salt) that may sample distinct binding poses compared to direct N-linked analogs, making it a rational inclusion in lead generation libraries against these targets [1].

Quote Request

Request a Quote for 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.